Tetrakis(pentyloxy)silane

CAS No.: 6382-12-3

Cat. No.: VC16051676

Molecular Formula: C20H44O4Si

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6382-12-3 |

|---|---|

| Molecular Formula | C20H44O4Si |

| Molecular Weight | 376.6 g/mol |

| IUPAC Name | tetrapentyl silicate |

| Standard InChI | InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3 |

| Standard InChI Key | KCTGOQZIKPDZNK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

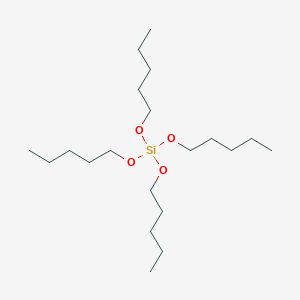

Tetrakis(pentyloxy)silane features a tetrahedral silicon center coordinated to four pentyloxy () groups. Its SMILES notation (CCCCCOSi(OCCCCC)(OCCCCC)OCCCCC) explicitly defines the branching pattern, while the InChIKey (KCTGOQZIKPDZNK-UHFFFAOYSA-N) provides a unique identifier for chemical databases . The compound’s molecular weight is 376.652 g/mol, and its CAS registry number (6382-12-3) ensures unambiguous identification in regulatory contexts .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| CAS Number | 6382-12-3 | |

| EC Number | 228-977-0 | |

| InChIKey | KCTGOQZIKPDZNK-UHFFFAOYSA-N |

Spectroscopic and Collision Cross-Section Data

Mass spectrometric analyses predict collision cross-sections (CCS) for various adducts, which are critical for identifying the compound in complex mixtures. For instance, the ion exhibits a CCS of 197.0 Ų, while the adduct has a slightly higher value of 203.2 Ų . These metrics aid in distinguishing tetrakis(pentyloxy)silane from structurally similar silanes during analytical workflows.

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via alcoholysis of silicon tetrachloride () with pentanol () under controlled conditions:

This reaction requires anhydrous conditions and a base (e.g., pyridine) to neutralize hydrochloric acid byproducts . Alternative routes include esterification of silicic acid with pentanol, though this method is less common due to challenges in isolating the product .

Scalability and Purification

Industrial-scale production employs continuous distillation to remove excess pentanol and HCl. The final product is often purified via fractional distillation under reduced pressure, yielding a colorless liquid with a purity exceeding 97% .

Physicochemical Properties and Stability

Thermal and Hydrolytic Behavior

Tetrakis(pentyloxy)silane is moisture-sensitive, undergoing hydrolysis to form silicic acid and pentanol:

This reactivity necessitates storage under inert atmospheres. Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, with residual silica () accounting for 12–15% of initial mass .

Solubility and Compatibility

The compound is miscible with nonpolar solvents (e.g., hexane, toluene) but immiscible with water. Its compatibility with polymers like polyethylene and polypropylene has been explored for enhancing thermal stability .

Industrial and Research Applications

Polymer Science and Engineering

In a landmark patent (US3793303A), alkoxysilanes like tetrakis(pentyloxy)silane were shown to regulate molecular weight during trioxane polymerization . For example, adding 0.06 mole% of tetramethoxysilane reduced polyoxymethylene’s viscosity from 1.56 to 0.52 dL/g, demonstrating its efficacy as a chain-transfer agent .

Thin-Film Coatings

Comparative Analysis with Related Silanes

Table 2: Functional Comparison of Alkoxysilanes

| Compound | Molecular Formula | Key Application | Hydrolysis Rate |

|---|---|---|---|

| Tetrakis(pentyloxy)silane | Polymer stabilization | Moderate | |

| Tetraethyl orthosilicate | Sol-gel precursors | Fast | |

| Trimethylsilane | Semiconductor doping | Slow |

The extended alkyl chains in tetrakis(pentyloxy)silane confer superior hydrophobicity compared to shorter-chain analogs, making it ideal for moisture-resistant coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume